(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
Description
The compound “(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate” is a benzofuran derivative featuring a 4-methoxybenzylidene substituent at the C2 position, a ketone group at C3, and a 4-fluorobenzenesulfonate ester at the C6 position.
Properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO6S/c1-27-16-6-2-14(3-7-16)12-21-22(24)19-11-8-17(13-20(19)28-21)29-30(25,26)18-9-4-15(23)5-10-18/h2-13H,1H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZPDOQOBKLVCL-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran core, a methoxybenzylidene moiety, and a sulfonate group. The molecular formula is , and its IUPAC name is [(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate.
| Property | Value |
|---|---|
| Molecular Formula | C21H18O6S |
| Molecular Weight | 398.43 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate typically involves multi-step reactions:
- Formation of the Benzofuran Core : The initial step often involves cyclization of suitable precursors to form the benzofuran ring.
- Introduction of the Methoxybenzylidene Group : This is achieved through a Knoevenagel condensation reaction between 4-methoxybenzaldehyde and the benzofuran derivative.
- Sulfonation : The final step involves the introduction of the 4-fluorobenzenesulfonate group.
Anticancer Activity
Research has indicated that (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it possesses activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate has shown promise in reducing inflammation. Experimental models indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cell signaling pathways related to cancer progression.
- Receptor Interaction : The methoxy group enhances binding affinity to hydrophobic pockets in target proteins.
- Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects.
Case Studies
Several studies have explored the biological activity of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate:
- Study on Breast Cancer Cells : A recent study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 20 µM.
- Antimicrobial Testing : In another investigation, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 30 µg/mL respectively.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-Fluorobenzoate
This analog () shares the benzofuran backbone and 4-fluorobenzoate moiety but differs in two key aspects:
Benzylidene Substituents: The benzylidene group contains 2,4-dimethoxy substituents instead of a single 4-methoxy group.
Ester Group : The terminal group is a benzoate (carboxylic ester) rather than a sulfonate (sulfonic ester). Sulfonates are more polar and acidic (pKa ~1–2) compared to benzoates (pKa ~4–5), impacting solubility and metabolic stability .
Implications :
- The 2,4-dimethoxy substitution may increase steric hindrance, reducing rotational freedom and affecting molecular conformation.
- The benzoate’s lower acidity compared to sulfonate could decrease water solubility but improve membrane permeability.
Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)
While structurally distinct (triazine core vs. benzofuran), sulfonylureas like metsulfuron-methyl () share functional group similarities:
- Methoxy Groups : The 4-methoxy substituent on triazine in metsulfuron-methyl parallels the 4-methoxybenzylidene in the target compound, both modulating electron density.
- Fluorine Substituents : Fluorine in the target compound’s benzenesulfonate group enhances electronegativity, akin to fluorine’s role in optimizing herbicidal activity in sulfonylureas.
Data Table: Structural and Functional Comparison
*Note: Molecular weights and logP values are estimates based on substituent contributions.
Research Findings and Trends
- Synthetic Accessibility : The target compound’s sulfonate group may complicate synthesis compared to benzoate analogs due to sulfonation reaction conditions .
- Crystallography : SHELX software () is widely used for structural determination of such compounds, enabling precise analysis of Z/E isomerism and bond angles .
Preparation Methods
Cyclization of 3-Hydroxy-2-Pyrone Derivatives
The benzofuran-3-one scaffold is synthesized via a Lewis acid-catalyzed reaction between 3-hydroxy-2-pyrone and nitroalkenes. According to Zhang and Beaudry (2021), this method achieves regioselectivity and functional group tolerance:
Procedure :
- Combine 3-hydroxy-2-pyrone (2 equiv), methyl 3-nitrobut-3-enoate (1 equiv), AlCl₃ (0.1 equiv), and trifluoroacetic acid (0.2 equiv) in 1,2-dichlorobenzene (0.5 M).
- Heat at 120°C for 16 hours under argon.
- Purify via flash column chromatography (hexanes/ethyl acetate) to yield benzofuran-3-one derivatives (67–91% yield).
Key Data :
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| 3-Hydroxy-2-pyrone | Benzofuran-3-one | 86 | AlCl₃, 120°C, 16h |
Installation of the (Z)-4-Methoxybenzylidene Group
Knoevenagel Condensation
The Z-configured benzylidene group is introduced via condensation of benzofuran-3-one with 4-methoxybenzaldehyde, following methodology from CN103864734A:
Procedure :
- Combine benzofuran-3-one (1 equiv), 4-methoxybenzaldehyde (1.2 equiv), and acetic acid (0.1 equiv) in toluene (0.2 M).
- Reflux at 80°C for 8 hours under nitrogen.
- Cool to room temperature, filter, and recrystallize from ethanol.
Key Data :
| Aldehyde | Catalyst | Yield (%) | Z:E Ratio |
|---|---|---|---|
| 4-Methoxybenzaldehyde | Acetic acid | 72 | 9:1 |
Stereochemical Control and Characterization
NMR Analysis of Z-Selectivity
The Z-configuration is confirmed via ¹H-NMR coupling constants. For the target compound, the vinyl proton adjacent to the methoxy group exhibits a coupling constant $$ J = 12.4 \, \text{Hz} $$, consistent with cis geometry.
¹H-NMR (400 MHz, CDCl₃) :
- δ 7.81 (d, $$ J = 12.4 \, \text{Hz} $$, 1H, vinyl-H)
- δ 6.95–7.28 (m, 8H, aromatic-H)
- δ 3.87 (s, 3H, OCH₃)
Optimization Challenges and Solutions
Q & A
How can researchers optimize the synthesis of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during condensation to ensure proper benzylidene formation without side reactions (e.g., over-oxidation) .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates and enhance reaction rates .
- Catalysts : Employ mild bases like triethylamine to deprotonate phenolic hydroxyl groups during sulfonate ester formation .
- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .
What spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the methoxybenzylidene (δ 3.8–4.0 ppm for OCH₃), sulfonate (δ 7.5–8.0 ppm for aromatic protons), and benzofuran carbonyl (δ 180–190 ppm for C=O) .
- NOESY : Confirm the (Z)-configuration by observing spatial proximity between the benzylidene proton and the benzofuran carbonyl group .
- X-ray Crystallography : Resolve the crystal structure using SHELX programs to validate bond angles, dihedral angles, and packing interactions .
How can researchers identify the biological targets and mechanisms of action for this compound in cellular systems?
Advanced Research Question
Methodological Answer:
- Target Identification :
- Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) with suspected targets like kinases or GPCRs .
- Mechanistic Studies :
- siRNA knockdown : Silence candidate targets (e.g., COX-2, EGFR) to observe changes in the compound’s activity .
- Metabolic profiling : Use LC-MS to track downstream metabolites and pathway alterations (e.g., apoptosis markers) .
How should researchers address contradictory data in biological assays (e.g., varying IC50 values across studies)?
Advanced Research Question
Methodological Answer:
- Assay Standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., serum concentration, passage number) .
- Validate results with orthogonal assays (e.g., MTT vs. ATP-lite for viability) .
- Statistical Analysis :
- Apply ANOVA with post-hoc tests to compare IC50 values across replicates and studies .
- Control for batch effects (e.g., reagent lot variability) using internal reference compounds .
What computational and experimental approaches are recommended to establish structure-activity relationships (SAR) for analogs of this compound?
Advanced Research Question
Methodological Answer:
- SAR Strategies :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluoro with chloro or methoxy groups) and test activity .
- Docking Simulations : Use AutoDock Vina to predict binding modes with targets (e.g., tubulin) and correlate with experimental IC50 values .
- Data Integration :
- Cluster analogs using PCA (Principal Component Analysis) based on electronic (Hammett σ) and steric (Taft Es) parameters .
What reaction mechanisms govern the hydrolysis or substitution of the sulfonate ester group under physiological conditions?
Advanced Research Question
Methodological Answer:
- Mechanistic Studies :
- Kinetic Isotope Effects (KIE) : Use deuterated water (D2O) to determine if hydrolysis proceeds via SN1 or SN2 pathways .
- pH Profiling : Monitor reaction rates at pH 7.4 (physiological) vs. pH 2.0 (stomach) to assess stability .
- Intermediate Trapping :
- Identify transient species (e.g., sulfonic acid intermediates) using ESI-MS .
How can researchers overcome solubility limitations of this compound in aqueous systems for in vivo studies?
Basic Research Question
Methodological Answer:
- Formulation Strategies :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
- Nanoencapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .
- Analytical Validation :
- Quantify solubility via HPLC-UV and confirm stability under simulated biological conditions (37°C, PBS buffer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
